molecular formula C31H25BrN4O B2421106 2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline CAS No. 392321-65-2

2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline

Número de catálogo: B2421106
Número CAS: 392321-65-2
Peso molecular: 549.472
Clave InChI: TVXJYHMFWFNPMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is a useful research compound. Its molecular formula is C31H25BrN4O and its molecular weight is 549.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H22BrN4O\text{C}_{23}\text{H}_{22}\text{Br}\text{N}_4\text{O}

This structure features multiple functional groups, including a bromophenyl group and a methoxyphenyl group, which are crucial for its biological activity. The presence of these groups influences its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). For instance, derivatives with similar structures have been evaluated for their inhibitory effects on human CA isoforms, revealing IC50 values that suggest significant enzyme inhibition .
  • Antitumor Activity : Studies have demonstrated that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This suggests that the compound may possess antitumor properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl rings significantly affect the compound's biological activity. For example:

  • Bromine Substitution : The presence of bromine on the phenyl ring enhances enzyme inhibitory activity compared to methyl substitutions .
  • Methoxy Group Influence : Compounds with methoxy substitutions at specific positions exhibited increased potency against certain carbonic anhydrase isoforms .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological effects associated with similar compounds. For instance, exposure to high doses of related pyrazoline derivatives has been linked to oxidative stress in aquatic organisms, indicating potential environmental toxicity .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, compounds structurally similar to our target were tested for antitumor efficacy. The results indicated that certain derivatives inhibited cancer cell lines effectively, with IC50 values ranging from 0.12 μM to 0.75 μM against different cancer types . This suggests that our compound may also exhibit similar anticancer properties.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrases by pyrazole derivatives. The results highlighted that compounds with electron-withdrawing groups (like bromine) showed enhanced inhibitory activity against hCAII and hCAXII isoforms. The most potent derivative achieved an IC50 value of 0.12 ± 0.07 μM . This reinforces the importance of structural modifications in enhancing biological activity.

Table 1: Summary of Biological Activities and IC50 Values

CompoundActivity TypeTarget Enzyme/Cell LineIC50 Value (μM)
Compound AEnzyme InhibitionhCAII0.24 ± 0.08
Compound BAntitumor ActivityCancer Cell Line X0.12
Compound CEnzyme InhibitionhCAXII0.38 ± 0.10

Table 2: Structural Modifications and Their Impact on Activity

ModificationEffect on Activity
Bromine SubstitutionIncreased enzyme inhibition
Methoxy GroupEnhanced potency against CAs
Methyl GroupReduced activity compared to bromine

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of the compound is C24H23BrN2C_{24}H_{23}BrN_2, with a molecular weight of approximately 415.36 g/mol. Its structure features a quinazoline core, which is significant in medicinal chemistry for its biological activities. The presence of bromine and methoxy groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

2.1 Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related quinazoline derivative significantly inhibited tumor growth in xenograft models of breast cancer, leading to further exploration of its analogs for enhanced efficacy .

2.2 Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing pyrazole rings have been documented to possess antibacterial and antifungal properties.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivityTarget OrganismReference
Compound ABactericidalStaphylococcus aureus
Compound BAntifungalCandida albicans
Compound CBacteriostaticEscherichia coli

Synthetic Applications

3.1 Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis involving the coupling of brominated phenyl derivatives with pyrazole intermediates. Such synthetic pathways are crucial for developing new derivatives with enhanced biological activities.

3.2 Functionalization Potential

The presence of functional groups such as bromine and methoxy allows for further modifications, which can lead to compounds with improved pharmacological profiles or selectivity towards specific biological targets.

Future Research Directions

Given the promising biological activities observed in related compounds, future research should focus on:

  • In-depth Mechanistic Studies: Understanding the specific pathways through which these compounds exert their effects.
  • Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure to identify key features that enhance activity.
  • Clinical Trials: Initiating preclinical and clinical trials to evaluate safety and efficacy in humans.

Propiedades

IUPAC Name

2-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25BrN4O/c1-20-12-17-26-25(18-20)30(22-8-4-3-5-9-22)34-31(33-26)36-28(21-13-15-23(32)16-14-21)19-27(35-36)24-10-6-7-11-29(24)37-2/h3-18,28H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXJYHMFWFNPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=CC=C5OC)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.